molecular formula C25H29N3O5 B11542523 Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11542523
M. Wt: 451.5 g/mol
InChI Key: CUUJSSIAGKQNJJ-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for both laboratory and industrial production .

Chemical Reactions Analysis

ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .

Comparison with Similar Compounds

ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other dihydropyrimidinones such as:

The uniqueness of ETHYL 6-METHYL-2-OXO-4-[2-(2-OXO-2-PIPERIDINOETHOXY)-1-NAPHTHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-(2-oxo-2-piperidin-1-ylethoxy)naphthalen-1-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H29N3O5/c1-3-32-24(30)21-16(2)26-25(31)27-23(21)22-18-10-6-5-9-17(18)11-12-19(22)33-15-20(29)28-13-7-4-8-14-28/h5-6,9-12,23H,3-4,7-8,13-15H2,1-2H3,(H2,26,27,31)

InChI Key

CUUJSSIAGKQNJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC3=CC=CC=C32)OCC(=O)N4CCCCC4)C

Origin of Product

United States

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